molecular formula C10H16INO2 B6266885 tert-butyl N-{3-iodobicyclo[1.1.1]pentan-1-yl}carbamate CAS No. 2231675-14-0

tert-butyl N-{3-iodobicyclo[1.1.1]pentan-1-yl}carbamate

Cat. No.: B6266885
CAS No.: 2231675-14-0
M. Wt: 309.14 g/mol
InChI Key: MPNNXORJGCGRFJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-Butyl N-{3-iodobicyclo[1.1.1]pentan-1-yl}carbamate (CAS: 2231675-14-0) is a bicyclo[1.1.1]pentane (BCP)-based carbamate derivative featuring an iodine substituent at the 3-position of the BCP core. Its molecular formula is C₁₁H₁₆INO₂, with a molecular weight of 309.15 g/mol . The tert-butyl carbamate group provides steric protection and enhances solubility in organic solvents, while the iodine atom serves as a key reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, making it valuable in medicinal chemistry and materials science .

Synthesis and Applications
The compound is synthesized via multi-step routes involving:

Functionalization of the BCP scaffold with an amino group.

Protection with a tert-butyloxycarbonyl (Boc) group.

Iodination at the 3-position using halogenation reagents.
Evidence from synthetic protocols highlights its use as an intermediate in the preparation of bioactive molecules, such as BACE1 inhibitors and eIF2B activators .

Properties

CAS No.

2231675-14-0

Molecular Formula

C10H16INO2

Molecular Weight

309.14 g/mol

IUPAC Name

tert-butyl N-(3-iodo-1-bicyclo[1.1.1]pentanyl)carbamate

InChI

InChI=1S/C10H16INO2/c1-8(2,3)14-7(13)12-10-4-9(11,5-10)6-10/h4-6H2,1-3H3,(H,12,13)

InChI Key

MPNNXORJGCGRFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)I

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-{3-iodobicyclo[1.1.1]pentan-1-yl}carbamate typically involves multiple steps:

    Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a series of cyclization reactions starting from simple precursors.

    Introduction of the Iodine Atom: The iodine atom is introduced via halogenation reactions, often using reagents such as iodine or iodine monochloride.

    Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the iodinated bicyclo[1.1.1]pentane with tert-butyl isocyanate under controlled conditions to form the desired carbamate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and high-throughput screening.

Chemical Reactions Analysis

tert-Butyl N-{3-iodobicyclo[1.1.1]pentan-1-yl}carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-{3-iodobicyclo[1.1.1]pentan-1-yl}carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: The compound can be used in the development of novel bioactive molecules and as a probe in biochemical studies.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl N-{3-iodobicyclo[1.1.1]pentan-1-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the binding affinity and selectivity of the compound. The iodine atom and carbamate group can participate in various interactions, including hydrogen bonding and halogen bonding, which contribute to the compound’s overall activity.

Comparison with Similar Compounds

Research Findings and Trends

  • Cross-Coupling Efficiency : The iodine atom’s reactivity enables efficient Pd-catalyzed couplings, as shown in the synthesis of 5-(difluoromethyl)pyrazine derivatives .
  • Steric Effects : The BCP core’s rigidity and tert-butyl group minimize steric hindrance at the reactive 3-position, enabling selective modifications .

Biological Activity

tert-butyl N-{3-iodobicyclo[1.1.1]pentan-1-yl}carbamate is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a bicyclic core and an iodine substituent. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H16INO2
  • Molecular Weight : 309.15 g/mol
  • IUPAC Name : tert-butyl (3-iodobicyclo[1.1.1]pentan-1-yl)carbamate
  • CAS Number : 2231675-14-0

Synthesis

The synthesis of this compound involves several critical steps:

  • Formation of the Bicyclo[1.1.1]pentane Core : This can be achieved through cyclization reactions starting from simpler precursors.
  • Iodination : The introduction of the iodine atom is typically accomplished via halogenation reactions using iodine or iodine monochloride.
  • Attachment of the tert-butyl Carbamate Group : This final step involves reacting the iodinated bicyclo compound with tert-butyl isocyanate to form the desired carbamate .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the iodine atom allows for unique halogen bonding interactions, which can enhance binding affinity and specificity towards biological targets.

In Vitro Studies

Preliminary in vitro studies have shown that this compound exhibits significant activity against various biological targets:

  • Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, showing promising results that suggest it could serve as a lead compound for drug development.
  • Binding Affinity : Interaction studies indicate that structural modifications can significantly alter the compound's interaction profiles with proteins or nucleic acids, suggesting its potential utility in rational drug design .

In Vivo Studies

In vivo studies are essential to fully elucidate the pharmacokinetics and pharmacodynamics of this compound:

  • Toxicity Profile : The compound has been classified as harmful if swallowed and causes skin irritation, necessitating careful handling in laboratory settings .
  • Therapeutic Potential : Ongoing research aims to determine its efficacy in animal models for various diseases, particularly those related to metabolic disorders and cancer.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
tert-butyl N-(3-aminobicyclo[1.1.1]pentan-1-yl)carbamateLacks iodineModerate enzyme inhibition
tert-butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamateHydroxymethyl group instead of iodineLower binding affinity
tert-butyl (3-amino-bicyclo[1.1.1]pentan-1-yl)methylcarbamateDifferent substitution patternVaries significantly in activity

The presence of the iodinated group in this compound imparts unique reactivity and binding properties compared to these similar compounds, enhancing its potential applications in medicinal chemistry .

Case Studies

Recent case studies have highlighted the potential applications of this compound:

  • Cancer Research : Studies indicate that compounds with similar structures may exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth.
  • Metabolic Disorders : The compound's ability to modulate enzyme activity suggests it could be beneficial in treating metabolic diseases.

Q & A

Q. Comparative Data :

Propertytert-Butyl N-{3-iodo...carbamateAnalog (3-aminobicyclo variant)
Reactivity with Nu⁻High (I⁻ as leaving group)Moderate (NH₂ less labile)
Thermal StabilityStable up to 100°CDecomposes above 80°C
Solubility (in DMSO)25 mg/mL15 mg/mL

What analytical techniques are critical for characterizing this compound, and how are data contradictions resolved?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies carbamate (δ ~155 ppm for carbonyl) and bicyclic protons (δ 3.1–3.5 ppm).
    • NOESY : Confirms spatial proximity of tert-butyl and iodine groups.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (309.15 g/mol; [M+H]⁺ = 310.15) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and bond angles, critical for structural validation .

Q. Contradictions in Data :

  • Discrepancies in melting points (e.g., unreported vs. literature values) are resolved via differential scanning calorimetry (DSC) and purity assessment using HPLC .

How does the iodine substituent affect the compound’s potential in medicinal chemistry?

The iodine atom:

  • Enables radiolabeling : For imaging studies (e.g., ¹²⁵I for SPECT).
  • Facilitates cross-coupling : Suzuki or Sonogashira reactions to introduce bioactive moieties (e.g., aryl/alkynyl groups) .
  • Modulates lipophilicity : LogP increases by ~1.5 compared to non-halogenated analogs, improving membrane permeability .

Case Study :
In a comparative study, iodinated derivatives showed 3-fold higher binding affinity to kinase targets than brominated analogs due to enhanced van der Waals interactions .

What are the methodological considerations for studying this compound’s biological interactions?

  • In vitro assays :
    • Target engagement : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify binding kinetics (KD values).
    • Cellular uptake : Fluorescent tagging (e.g., BODIPY conjugate) tracks intracellular localization .
  • Mechanistic studies :
    • Molecular dynamics (MD) simulations : Model interactions with enzyme active sites, leveraging the bicyclic core’s rigidity .
    • Metabolic stability : Assessed via liver microsome assays; iodinated compounds show slower clearance than non-halogenated variants .

How do structural modifications (e.g., tert-butyl vs. carboxylate) alter the compound’s properties?

Q. Functional Group Impact :

ModificationEffect
tert-Butyl carbamate Enhances steric bulk, reducing off-target interactions in enzyme assays .
Carboxylate replacement Increases solubility but decreases blood-brain barrier penetration .

Example : Replacing tert-butyl with methyl carbamate reduced thermal stability (Tdec from 100°C to 75°C) but improved aqueous solubility by 40% .

What are unresolved research questions regarding this compound’s applications?

  • Synthetic scalability : Can photoredox catalysis or flow chemistry improve yield in large-scale synthesis?
  • Biological selectivity : How does the iodine position influence isoform specificity in enzyme inhibition?
  • Toxicity profile : Are iodinated metabolites retained in tissues, posing long-term risks?

Recent Advances : A 2024 study reported a nickel-catalyzed borylation method to replace iodine, enabling diversification without compromising the bicyclic framework .

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